molecular formula C8H8ClFO B1303797 6-Chloro-2-fluoro-3-methylanisole CAS No. 261762-80-5

6-Chloro-2-fluoro-3-methylanisole

Cat. No.: B1303797
CAS No.: 261762-80-5
M. Wt: 174.6 g/mol
InChI Key: SVMWIPGMWUYBGU-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylanisole (CAS: 261762-80-5) is a substituted anisole derivative with the molecular formula C₈H₈ClFO and a molecular weight of 174.59 g/mol. Structurally, it features a methoxy group (-OCH₃) at position 1, a fluorine atom at position 2, a chlorine atom at position 6, and a methyl group at position 3 on the benzene ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

1-chloro-3-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMWIPGMWUYBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378620
Record name 6-Chloro-2-fluoro-3-methylanisole
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Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-80-5
Record name Benzene, 1-chloro-3-fluoro-2-methoxy-4-methyl-
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Record name 6-Chloro-2-fluoro-3-methylanisole
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Record name 261762-80-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2-fluoro-3-methylanisole can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anisole derivatives, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

6-Chloro-2-fluoro-3-methylanisole is used in diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methylanisole involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Attributes :

  • SMILES : COC1=C(C(=C(C=C1)F)Cl)C
  • InChIKey : YFEYEJLNBZOHSD-UHFFFAOYSA-N

The compound is commercially available (e.g., from CymitQuimica) in quantities up to 10 g, indicating its industrial relevance.

Comparison with Similar Compounds

Below is a detailed comparison of 6-Chloro-2-fluoro-3-methylanisole with structurally related compounds, emphasizing substitution patterns, functional groups, and applications.

Positional Isomer: 2-Chloro-6-fluoro-3-methylanisole

  • Molecular Formula : C₈H₈ClFO (same as target compound)
  • Substituents : Chlorine at position 2, fluorine at position 6, methyl at position 3.
  • Key Differences: Altered halogen positions reverse electronic effects.
  • Collision Cross-Section (CCS) : Predicted CCS for [M+H]+ is 130.0 Ų , slightly lower than expected for the target compound due to distinct spatial arrangement.

Functional Group Variation: 6-Chloro-2-fluoro-3-methylbenzoyl Chloride

  • Molecular Formula : C₈H₅Cl₂FO
  • Functional Group : Benzoyl chloride (-COCl) replaces methoxy (-OCH₃).
  • Reactivity : The carbonyl chloride group increases electrophilicity, making it reactive in Friedel-Crafts acylation or peptide coupling.
  • Applications : Used as a precursor for active pharmaceutical ingredients (APIs) requiring acylated aromatic scaffolds.

Substituent Complexity: 3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole

  • Molecular Formula : C₁₀H₁₀ClFO
  • Substituents : Additional 1-methyleneethyl group at position 6.
  • Synthesis Challenges: Requires multi-step routes involving intermediates like 1-(4-chloro-3-fluoro-2-methoxyphenyl)ethanone.
  • Applications : Bulkier substituents may enhance lipid solubility, favoring blood-brain barrier penetration in CNS-targeted drugs.

Nitro-Substituted Analog: 2-Fluoro-3-methyl-6-nitroaniline

  • Molecular Formula : C₇H₇FN₂O₂
  • Functional Groups: Nitro (-NO₂) and amine (-NH₂) replace methoxy and chlorine.
  • Electronic Effects : Nitro groups strongly deactivate the ring, directing electrophilic substitution to specific positions.
  • Applications : Likely used in dye synthesis or as a corrosion inhibitor due to nitro-amine interactions.

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CCS [M+H]+ (Ų)
This compound C₈H₈ClFO 174.59 Cl (6), F (2), CH₃ (3), OCH₃ N/A
2-Chloro-6-fluoro-3-methylanisole C₈H₈ClFO 174.59 Cl (2), F (6), CH₃ (3), OCH₃ 130.0
6-Chloro-2-fluoro-3-methylbenzoyl chloride C₈H₅Cl₂FO 207.03 Cl (6), F (2), CH₃ (3), COCl N/A
2-Fluoro-3-methyl-6-nitroaniline C₇H₇FN₂O₂ 170.14 F (2), CH₃ (3), NO₂ (6), NH₂ N/A

Research Findings and Implications

  • Substituent Position Matters : Positional isomerism (e.g., 2-Cl vs. 6-Cl) significantly impacts electronic distribution and CCS values, influencing drug metabolism and environmental persistence.
  • Functional Group Interchange : Replacing methoxy with benzoyl chloride (as in ) shifts reactivity from nucleophilic to electrophilic, enabling diverse synthetic pathways.

Biological Activity

6-Chloro-2-fluoro-3-methylanisole is an organic compound classified within the phenolic group, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring that also contains chlorine, fluorine, and methyl substituents. This compound has garnered attention in scientific research due to its potential biological activity and interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C_8H_8ClF
  • CAS Number : 261762-80-5
  • Molecular Weight : 174.60 g/mol

The structural complexity of this compound contributes to its diverse biological activities, which are influenced by the arrangement of substituents on the aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of chlorine and fluorine enhances its reactivity and binding affinity, while the hydroxyl group facilitates hydrogen bonding with target proteins. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways, making it a candidate for further pharmacological exploration.

Enzyme Interactions

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, studies have shown that compounds with similar structures can act as enzyme inhibitors, impacting metabolic pathways crucial for cellular function . The specific enzymes affected by this compound remain an area for further investigation.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study focused on the inhibition of cytochrome P450 enzymes demonstrated that halogenated anisoles could significantly alter enzymatic activity, suggesting potential applications in drug metabolism research .
    • Another investigation highlighted the compound's role in modulating the activity of acetylcholinesterase, an enzyme critical for neurotransmission.
  • Pharmacological Potential :
    • Preliminary assessments have suggested that this compound may possess anti-inflammatory properties, similar to other phenolic compounds. This has implications for its use in developing therapeutic agents targeting inflammatory diseases.

Toxicological Assessments

While exploring the biological activities, it is crucial to assess the toxicity profiles associated with this compound. Toxicological studies indicate that compounds with similar structures can exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation during pharmacological development .

Table 1: Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of cytochrome P450 enzymes
Anti-inflammatoryPossible anti-inflammatory effects
CytotoxicityAssessments indicate potential cytotoxic effects
PropertyDetails
Molecular FormulaC_8H_8ClF
CAS Number261762-80-5
Synthesis RouteNucleophilic aromatic substitution
Industrial ProductionUtilizes advanced catalytic systems for synthesis

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